molecular formula C11H13N5O2 B15167235 N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide CAS No. 638146-79-9

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide

Cat. No.: B15167235
CAS No.: 638146-79-9
M. Wt: 247.25 g/mol
InChI Key: ACECEMRPKSUVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . The compound features a tetrazole ring substituted with an ethyl group and a benzamide moiety with a methoxy substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents such as zinc chloride (ZnCl₂) or other Lewis acids.

Industrial Production Methods

Industrial production of tetrazole derivatives, including N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide, often employs scalable and cost-effective methods. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-tetrazole-5-thiol
  • 5-phenyl-1H-tetrazole
  • 1-methyl-1H-tetrazole-5-carboxylic acid

Uniqueness

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which combines the properties of the tetrazole ring with the benzamide moiety. This combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

638146-79-9

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C11H13N5O2/c1-3-16-11(13-14-15-16)12-10(17)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H,12,13,15,17)

InChI Key

ACECEMRPKSUVBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)NC(=O)C2=CC(=CC=C2)OC

solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.